Cas no 917344-37-7 (6-Methoxypyrido2,3-Bpyrazin-3(4H)-one)

6-Methoxypyrido2,3-Bpyrazin-3(4H)-one 化学的及び物理的性質
名前と識別子
-
- 6-methoxy-Pyrido[2,3-b]pyrazin-3(4H)-one
- 6-methoxy-4H-pyrido[2,3-b]pyrazin-3-one
- 6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
- 6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one
- Pyrido[2,3-b]pyrazin-3(4H)-one, 6-methoxy-
- KQQOCTNNXMAEPD-UHFFFAOYSA-N
- CS-0367362
- 6-(methyloxy)pyrido[2,3-b]pyrazin-3(4H)-one
- AS-38851
- AKOS016002089
- EN300-7412133
- DB-350606
- SCHEMBL600816
- DTXSID10735679
- 917344-37-7
- MFCD19690233
- 6-methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one
- 6-Methoxypyrido2,3-Bpyrazin-3(4H)-one
-
- MDL: MFCD19690233
- インチ: InChI=1S/C8H7N3O2/c1-13-7-3-2-5-8(11-7)10-6(12)4-9-5/h2-4H,1H3,(H,10,11,12)
- InChIKey: KQQOCTNNXMAEPD-UHFFFAOYSA-N
- ほほえんだ: COC1=NC2=C(C=C1)N=CC(=O)N2
計算された属性
- せいみつぶんしりょう: 177.053826475g/mol
- どういたいしつりょう: 177.053826475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 63.6Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 8.95±0.20(Predicted)
6-Methoxypyrido2,3-Bpyrazin-3(4H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB447616-1 g |
6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one |
917344-37-7 | 1g |
€637.00 | 2023-04-22 | ||
Fluorochem | 222277-5g |
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one |
917344-37-7 | 95% | 5g |
£1244.00 | 2022-03-01 | |
TRC | M223568-50mg |
6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one |
917344-37-7 | 50mg |
$ 135.00 | 2022-06-04 | ||
abcr | AB447616-250 mg |
6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one |
917344-37-7 | 250mg |
€286.10 | 2023-04-22 | ||
Fluorochem | 222277-1g |
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one |
917344-37-7 | 95% | 1g |
£414.00 | 2022-03-01 | |
Chemenu | CM168299-5g |
6-methoxypyrido[2,3-b]pyrazin-3(2H)-one |
917344-37-7 | 95% | 5g |
$*** | 2023-05-29 | |
abcr | AB447616-250mg |
6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one; . |
917344-37-7 | 250mg |
€500.00 | 2025-03-19 | ||
eNovation Chemicals LLC | Y1264946-100mg |
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one |
917344-37-7 | 95% | 100mg |
$320 | 2025-02-18 | |
eNovation Chemicals LLC | Y1264946-250mg |
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one |
917344-37-7 | 95% | 250mg |
$520 | 2025-02-21 | |
TRC | M223568-10mg |
6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one |
917344-37-7 | 10mg |
$ 50.00 | 2022-06-04 |
6-Methoxypyrido2,3-Bpyrazin-3(4H)-one 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
6-Methoxypyrido2,3-Bpyrazin-3(4H)-oneに関する追加情報
6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one: A Comprehensive Overview
The compound with CAS No. 917344-37-7, known as 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridopyrazines, which are heterocyclic aromatic compounds with a fused pyridine and pyrazine ring system. The 6-methoxy substituent adds unique electronic and steric properties to the molecule, making it a valuable subject for both academic and industrial research.
Recent studies have highlighted the potential of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one as a lead compound in drug discovery. Its structure has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.
The synthesis of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one involves a multi-step process that typically begins with the preparation of the pyridopyrazine core. One common approach involves the cyclization of an appropriate diamine derivative under high-temperature conditions. The introduction of the 6-methoxy group is achieved through nucleophilic aromatic substitution or other functional group transformations. This compound's synthesis is not only a testament to the ingenuity of organic chemists but also underscores the importance of heterocyclic chemistry in modern drug design.
One of the most intriguing aspects of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one is its ability to modulate cellular signaling pathways. Preclinical studies have shown that it can interact with various protein targets, including kinases and transcription factors, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. For example, a study in *Nature Communications* revealed that this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.
Moreover, 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one has been investigated for its potential as a radiosensitizer in cancer therapy. Radiosensitizers enhance the effectiveness of radiation therapy by increasing tumor cell sensitivity to ionizing radiation. In vitro experiments have demonstrated that this compound can significantly enhance the cytotoxic effects of radiation on cancer cells while sparing normal cells from excessive damage.
The pharmacokinetic properties of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one have also been studied extensively. Animal studies indicate that it has moderate bioavailability and favorable pharmacokinetic profiles, making it a viable candidate for further preclinical development. However, challenges such as metabolic stability and potential toxicity need to be addressed before it can be advanced to clinical trials.
In terms of structural modifications, researchers have explored various analogs of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one to optimize its biological activity and pharmacokinetic properties. For example, substituting the methoxy group with other electron-donating or withdrawing groups has been shown to significantly alter its binding affinity to target proteins. These findings underscore the importance of structure-activity relationship (SAR) studies in drug discovery.
Looking ahead, 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one represents a promising lead compound for developing novel therapeutic agents. Its unique combination of biological activities and structural versatility makes it an attractive target for further research. As advancements in medicinal chemistry continue to unfold, this compound may pave the way for innovative treatments for a wide range of diseases.
917344-37-7 (6-Methoxypyrido2,3-Bpyrazin-3(4H)-one) 関連製品
- 1521603-11-1(1-(3-bromo-4-chlorophenyl)methylpiperazine)
- 2171963-16-7(1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2852767-99-6(2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde)
- 1806940-11-3(6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)
- 2228413-72-5(3-chloro-4-1-(1-hydroxyethyl)cyclopropylphenol)
- 2113921-08-5(4-(3-methoxy-4-nitrophenyl)butanoic acid)
- 1261589-29-0(3'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-carbonyl chloride)
- 2138076-95-4(3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid)
- 1803722-43-1(1-Bromo-1-(3-(difluoromethoxy)-4-iodophenyl)propan-2-one)
- 195310-75-9(tert-butyl (2S)-2-amino-4,4-dimethylpentanoate)
